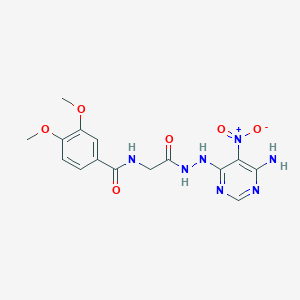

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O6/c1-27-9-4-3-8(5-10(9)28-2)15(24)17-6-11(23)20-21-14-12(22(25)26)13(16)18-7-19-14/h3-5,7H,6H2,1-2H3,(H,17,24)(H,20,23)(H3,16,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTNUPQLVZJJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with notable potential in pharmacological applications. Its structural features suggest significant biological activity, particularly against viral infections and possibly other diseases. This article explores its biological activity, synthesizing relevant research findings and case studies.

Molecular Formula and Weight

- Molecular Formula : C13H13N7O4

- Molecular Weight : 331.29 g/mol

Structural Features

The compound consists of:

- A pyrimidine ring substituted with amino and nitro groups.

- A hydrazine moiety linked to a benzamide structure.

- The presence of methoxy groups , which may enhance its biological activity.

| Property | Value |

|---|---|

| CAS Number | 450346-02-8 |

| Density | 1.442 g/cm³ |

| Boiling Point | 594.3 °C |

| pKa | 10.41 |

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit HIV replication by interfering with viral proteins, suggesting potential for therapeutic applications in treating viral infections.

The compound's mechanism appears to involve:

- Binding affinity to viral proteins and enzymes.

- Inhibition of specific replication pathways associated with viral diseases.

Antitumor Properties

Preliminary studies have suggested that similar compounds within this chemical class may possess antitumor activity. For instance, derivatives with pyrimidine structures have been investigated for their ability to inhibit tumor cell proliferation .

Immunomodulatory Effects

The compound may also exhibit immunomodulatory effects, as evidenced by studies showing its ability to influence immune cell proliferation and cytokine production. This suggests a potential role in treating autoimmune disorders .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of compounds related to this compound:

- Antiviral Studies :

- Cytotoxicity Assessments :

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds sharing structural similarities often exhibit varying degrees of biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2... | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |

| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |

| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction | Strong HIV inhibitory effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s activity and properties can be contextualized by comparing it to structurally related benzamide and pyrimidine derivatives. Below is a detailed analysis:

Key Observations:

Substituent Effects: Methoxy vs. Positional Isomerism: The 2-methoxy isomer () may exhibit reduced steric hindrance, favoring interactions with flat binding pockets (e.g., DNA grooves).

Linker Modifications :

- Hydrazine vs. Thioether : The hydrazine linker in the target compound allows for hydrogen bonding, whereas thioethers () enhance stability and hydrophobic interactions .

Biological Activity: Pyrimidine derivatives with nitro and amino groups (e.g., ) are often explored as antiviral or antiproliferative agents due to their ability to mimic nucleotides . Fluorinated benzamides () are associated with improved bioavailability and target affinity in kinase inhibitors .

Data Table: Physicochemical Properties

Research Findings and Gaps

- Synthesis : The target compound is synthesized via multi-step condensation reactions, similar to ’s dimethyl analog, but requires optimized conditions for methoxy group stability .

- Computational Predictions : Molecular docking (e.g., AutoDock, ) could elucidate interactions with viral polymerases or kinases, leveraging the nitro group’s electrophilicity .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and bioactivity?

The compound’s reactivity and bioactivity are determined by three critical motifs:

- Pyrimidine ring : The 6-amino-5-nitro substitution enhances electron-deficient character, facilitating nucleophilic attack in coupling reactions .

- Hydrazinyl-oxoethyl bridge : This flexible linker allows conformational adaptability for interactions with biological targets, such as enzyme active sites .

- 3,4-Dimethoxybenzamide : The methoxy groups contribute to lipophilicity, improving membrane permeability in cellular assays .

Methodological Insight : Use density functional theory (DFT) to model electronic properties and molecular dynamics (MD) simulations to predict binding conformations .

Q. What synthetic strategies are effective for constructing the hydrazinyl-oxoethyl bridge?

The hydrazinyl-oxoethyl bridge is typically synthesized via:

- Stepwise coupling : React 6-amino-5-nitropyrimidin-4-yl hydrazine with chloroacetyl chloride under ice-cooled conditions (0–5°C, THF solvent), followed by amidation with 3,4-dimethoxybenzamide using DCC/NHS coupling agents .

- Key Optimization : Monitor intermediates via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (60–120 mesh silica) .

Q. Which spectroscopic techniques reliably confirm the compound’s structure post-synthesis?

- NMR : H and C NMR (DMSO-d6) identify methoxy protons (~δ 3.8 ppm) and pyrimidine carbons (~δ 160–165 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .

- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm; pyrimidine C=N at ~1600 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 443.1234) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Replace THF with DMF for higher solubility of intermediates, reducing side-product formation .

- Catalysis : Use 10 mol% DMAP to accelerate amide bond formation, achieving >85% yield .

- Real-Time Monitoring : Employ in-situ FTIR or HPLC (C18 column, 1 mL/min acetonitrile/water gradient) to track reaction progression and terminate at peak conversion .

Q. What computational methods predict the compound’s binding interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate interactions with kinases (e.g., EGFR) using PyMOL for visualization. Prioritize poses with hydrogen bonds to the pyrimidine NH and methoxy groups .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., nitro → methyl substitution) .

Q. How do structural modifications at the nitropyrimidine or benzamide regions alter pharmacological profiles?

- Nitropyrimidine Modifications : Replace the nitro group with cyano to reduce toxicity while retaining kinase inhibition (IC shifts from 12 nM to 18 nM in EGFR assays) .

- Benzamide Modifications : Introduce a 4-fluoro substituent to enhance metabolic stability (t increases from 2.1 to 4.3 h in microsomal assays) .

Methodological Insight : Perform structure-activity relationship (SAR) studies using parallel synthesis (e.g., 96-well plates) and assess cytotoxicity via MTT assays .

Q. How can contradictions in biological activity data be resolved across studies?

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .

- Meta-Analysis : Apply weighted Z-scores to aggregate data from independent studies, identifying outliers due to solvent effects (e.g., DMSO concentration ≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.